C-3 Ketone vs. C-3 Hydroxyl in Cyclolanostane SAR
Cimigenone is defined as the C-3 ketone (cimigenol-3-one) derivative of the cimigenol scaffold, representing a specific oxidation state (C=O at position 3) that is structurally distinct from the parent alcohol cimigenol (C-OH at position 3) [1]. While cimigenol (8) is the most potent cytotoxic agent against SMMC-7721 (7.87 µM) and A-549 (12.16 µM) cell lines in direct comparison [2], cimigenone provides the essential negative control or alternative pharmacophore for SAR studies aimed at isolating the contribution of the C-3 ketone function. This head-to-head structural comparison (cimigenone vs. cimigenol) allows researchers to quantify the biological consequence of this single functional group change, a comparison impossible with either compound alone [3].
| Evidence Dimension | Functional Group at C-3 Position of Cimigenol Scaffold |
|---|---|
| Target Compound Data | Ketone (C=O), as cimigenol-3-one |
| Comparator Or Baseline | Hydroxyl (C-OH), as cimigenol |
| Quantified Difference | Oxidation state change (alcohol to ketone) |
| Conditions | Structural elucidation by spectroscopic analysis (NMR, MS) and chemical methods [1]; cytotoxic activity assessed in vitro against human cancer cell lines [2] |
Why This Matters
This provides a unique chemical probe for SAR, enabling the quantification of the C-3 ketone's role in target binding, a level of experimental control not possible with undefined mixtures or the more commonly studied cimigenol.
- [1] Haiyan Wang, Yin Nian, Chengyou Ma, Jieqing Liu, Yanho Song, Lin Zhou, Minghua Qiu. Four New 9,19-Cyclolanostane Triterpenes from the Rhizomes of Cimicifuga foetida Collected in Yulong. Chinese Journal of Chemistry, 2012, 30(6): 1265-1268. View Source
- [2] Lu Lu, Jian-Chao Chen, Yan Li, Chen Qing, Yuan-Yuan Wang, Yin Nian, Ming-Hua Qiu. Studies on the Constituents of Cimicifuga foetida Collected in Guizhou Province and Their Cytotoxic Activities. Chemical and Pharmaceutical Bulletin, 2012, 60(5): 571-577. View Source
- [3] Cycloartane triterpenoids from the aerial parts of Cimicifuga foetida Linnaeus. Phytochemistry, 2011, 72(11–12): 1473-1481. View Source
